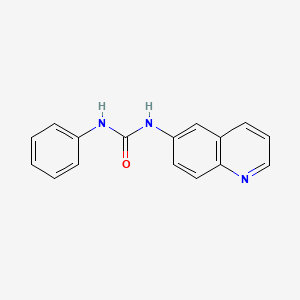
1-Phenyl-3-quinolin-6-ylurea
概要
説明
Synthesis Analysis
This involves the methods and procedures used to create the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and the products formed during the reaction .Physical And Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用
Anticancer Activity
PQYU has shown promising anticancer potential. Researchers have investigated its effects on cancer cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Further studies explore its mechanism of action and potential use in targeted therapies .
Antimicrobial Properties
PQYU exhibits antibacterial and antifungal activities. It has been tested against various pathogens, including drug-resistant strains. Its unique chemical structure makes it an interesting candidate for developing novel antimicrobial agents .
Anti-inflammatory Effects
PQYU has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. Researchers are exploring its potential in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Potential
PQYU has been investigated for its ability to protect neurons from oxidative stress and neurodegeneration. Studies suggest it may have applications in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Photophysical Applications
PQYU exhibits interesting photophysical properties, including fluorescence and phosphorescence. Researchers are exploring its use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors .
Metal Ion Chelation
PQYU can form stable complexes with metal ions. Its chelating ability has implications in analytical chemistry, environmental remediation, and metal-based drug design .
作用機序
Target of Action
1-Phenyl-3-quinolin-6-ylurea is a quinoline derivative . Quinoline and its derivatives are known to exhibit a broad range of biological activities, including anticancer, anti-malaria, anti-inflammatory, and anti-HIV activities . They have been reported as a new type of tubulin polymerization inhibitor . Tubulins, the main components of the cytoskeleton, play an important role in various cell functions including cell movement, intracellular transportation, and cell division . Therefore, tubulins are the primary targets of 1-Phenyl-3-quinolin-6-ylurea.
Mode of Action
The formation of microtubules is a dynamic process that involves the polymerization and depolymerization of microtubule proteins. When this dynamic balance is broken, microtubules cannot synthesize spindle microtubules during cell division, resulting in their inability to replicate and the eventual death of the cell . 1-Phenyl-3-quinolin-6-ylurea, as a tubulin polymerization inhibitor, disrupts this balance, thereby inhibiting cell division and leading to cell death .
Pharmacokinetics
Quinolone derivatives, which share a similar structure, are known to have favorable pharmacokinetic profiles, resulting in higher serum concentrations .
Result of Action
The primary result of the action of 1-Phenyl-3-quinolin-6-ylurea is the inhibition of cell division, leading to cell death . This makes it a potential candidate for the development of anticancer drugs .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-phenyl-3-quinolin-6-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(18-13-6-2-1-3-7-13)19-14-8-9-15-12(11-14)5-4-10-17-15/h1-11H,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNREJCVLZNWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-(4-bromophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2752581.png)

![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2752584.png)
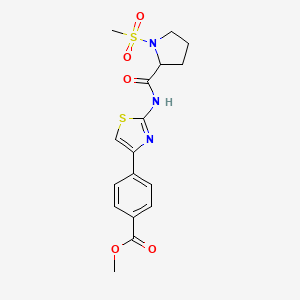
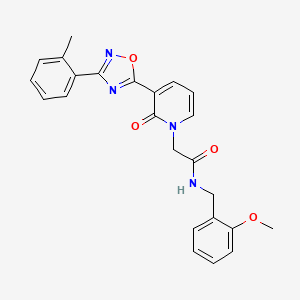
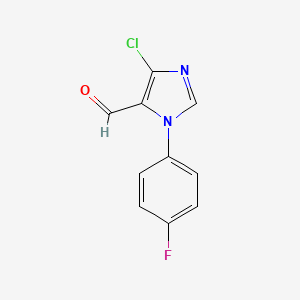
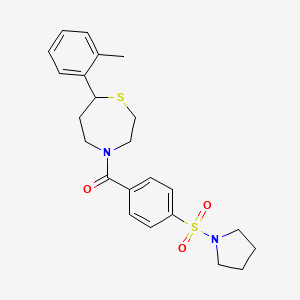
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2752594.png)
![1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2752596.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2752597.png)
![3-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2752598.png)

